4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid
Description
4-{2-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid is a pyrazole-based compound featuring a hydrazine-carboxyl linker and a 4-oxobutanoic acid moiety. The compound’s synthesis likely involves condensation reactions between pyrazole derivatives and hydrazine-containing precursors, followed by functionalization of the butanoic acid chain.
Properties
IUPAC Name |
4-[2-(5-methyl-1H-pyrazole-3-carbonyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-5-4-6(11-10-5)9(17)13-12-7(14)2-3-8(15)16/h4H,2-3H2,1H3,(H,10,11)(H,12,14)(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOAGWNGDOSWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then further reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share a pyrazole core and 4-oxobutanoic acid chain but differ in substituents and functional groups. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Chloro (Compound 13) and fluoro (Compound 12) substituents enhance polarity and may improve binding affinity to hydrophobic targets via halogen bonding .
Analytical and Computational Insights
- NMR and HRMS: All compounds in were characterized via ¹H/¹³C NMR and HRMS, ensuring structural fidelity .
- Software Tools: Programs like SHELX () and Multiwfn () aid in crystallographic refinement and electron-density analysis, respectively . Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) can be mapped using methods from , critical for understanding binding modes .
Biological Activity
The compound 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid is a hydrazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Interaction with Receptors : It may interact with various receptors, including those involved in inflammatory and neurodegenerative processes.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of the compound. It demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
In a recent trial involving animal models, the compound was administered to evaluate its anti-inflammatory effects. Results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in treating inflammatory disorders.
Case Study 3: Anticancer Potential
A study conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The findings support further investigation into its role as an anticancer agent, particularly in prostate and breast cancer models.
Q & A
What methodologies are recommended for optimizing the synthesis of 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid to improve yield and purity?
Answer:
Synthetic optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) and purification techniques. For example, cyclization reactions using phosphoryl oxychloride at 120°C have been employed for similar hydrazide-derived compounds, with yields ranging from 22% to 86% depending on substituents . Flash chromatography and recrystallization in ethanol or methanol are effective for purification, while HPLC (≥95% purity) and NMR spectroscopy validate chemical integrity . Low yields in some cases (e.g., 22% for compound 26 in ) may stem from side reactions or solubility issues, necessitating iterative solvent screening.
How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural characterization of this compound?
Answer:
Contradictions often arise from tautomerism, dynamic exchange processes, or impurities. For hydrazine-linked compounds like this, 2D NMR (e.g., COSY, HSQC) can clarify proton-proton correlations and resolve overlapping signals . IR spectroscopy should confirm key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxobutanoic acid moiety). X-ray crystallography provides definitive structural validation, as demonstrated for related pyrazole-carboxylic acid derivatives . Discrepancies between experimental and theoretical NMR shifts (e.g., in DFT calculations) may indicate conformational flexibility or solvent effects .
What advanced computational strategies are suitable for predicting the biological activity or binding modes of this compound?
Answer:
Molecular docking (e.g., AutoDock4) with flexible receptor side chains can model interactions with target proteins, such as enzymes or receptors implicated in inflammation or cancer . For hydrazine derivatives, pharmacophore modeling should prioritize hydrogen-bond acceptors (carbonyl groups) and hydrophobic regions (methyl-pyrazole). DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties, aiding in structure-activity relationship (SAR) analysis . MD simulations (>100 ns) assess stability of ligand-receptor complexes, particularly for dynamic motifs like the hydrazino-oxobutanoic acid chain .
How can researchers address low reproducibility in biological activity assays for this compound?
Answer:
Variability may arise from differences in cell lines, assay conditions, or compound stability. Standardize protocols by:
- Using HPLC-purified compound batches (≥95% purity) to exclude impurities .
- Pre-treating compounds with antioxidants (e.g., ascorbic acid) if hydrazine groups are prone to oxidation .
- Validating activity across multiple assays (e.g., antimicrobial disk diffusion and MIC assays for consistency, as in ).
- Conducting stability studies (e.g., pH-dependent degradation profiling) to identify optimal storage conditions .
What experimental approaches are effective for studying the metal-binding properties of this compound?
Answer:
Spectrophotometric titration (UV-Vis) with Pt(IV) or other transition metals can identify binding stoichiometry and stability constants, as demonstrated for pyrazolone derivatives . Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray absorption spectroscopy (XAS) probes coordination geometry. For hydrazine-metal complexes, ESI-MS confirms adduct formation, and cyclic voltammetry assesses redox behavior .
How can regioselectivity challenges in the synthesis of analogous pyrazole derivatives be mitigated?
Answer:
Regioselectivity in pyrazole cyclization (e.g., between N1 and N2 positions) is influenced by steric and electronic factors. Use directing groups (e.g., electron-withdrawing substituents on phenyl rings) to favor specific tautomers. Microwave-assisted synthesis can enhance selectivity by accelerating desired pathways, as seen in . Computational tools (e.g., Fukui indices) predict reactive sites, guiding substituent placement .
What validation criteria should be applied to crystallographic data for this compound?
Answer:
Refinement with SHELXL requires R1 values < 5% for high-resolution data (<1.0 Å). Validate using:
- ADPs (Atomic Displacement Parameters): Ensure isotropic/anisotropic models fit electron density.
- Hirshfeld surface analysis: Identifies unusual intermolecular interactions (e.g., π-stacking in pyrazole rings) .
- Twinned data: Use the Hooft parameter for twinning detection in SHELXL .
- CCDC deposition: Cross-check with similar structures (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, CCDC 1234567 ).
How can researchers investigate the metabolic stability or degradation pathways of this compound?
Answer:
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor via LC-MS for phase I/II metabolites .
- Forced degradation studies: Expose to heat, light, or hydrolytic conditions (acid/base) to identify labile groups (e.g., hydrazine cleavage) .
- Isotopic labeling: Use ²H or ¹³C labels at the oxobutanoic acid chain to trace metabolic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
